3,7-Dichloro-8-(dichloromethyl)quinoline

Pesticide Intermediate Quality Control Quinclorac Synthesis

Procure 3,7-Dichloro-8-(dichloromethyl)quinoline (CAS 84086-97-5) with confidence. Its specific 3,7-dichloro substitution pattern is non-negotiable for quinclorac synthesis, and the reactive 8-dichloromethyl group is critical for downstream oxidation, unlike the inferior 8-chloromethyl analog. This hygroscopic solid, shipped under inert atmosphere, requires storage at -20°C. Our QC uses the distinct 142-144°C melting point for identity verification, mitigating risk of synthetic failure from incorrect isomers.

Molecular Formula C10H5Cl4N
Molecular Weight 281 g/mol
CAS No. 84086-97-5
Cat. No. B030201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-8-(dichloromethyl)quinoline
CAS84086-97-5
Molecular FormulaC10H5Cl4N
Molecular Weight281 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl
InChIInChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H
InChIKeyLWFCXBKKDAIZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloro-8-(dichloromethyl)quinoline: Core Physicochemical and Structural Profile


3,7-Dichloro-8-(dichloromethyl)quinoline (CAS 84086-97-5) is a polychlorinated quinoline derivative with the molecular formula C₁₀H₅Cl₄N and a molecular weight of 280.97 g/mol [1]. The compound is characterized by a quinoline heterocyclic core bearing chlorine substituents at the 3- and 7-positions, and a reactive dichloromethyl (-CHCl₂) group at the 8-position . It appears as a white to off-white crystalline solid with a reported melting point range of 142–144 °C (lit.) . The compound is known to be hygroscopic and exhibits instability in methanol, necessitating storage at -20°C under an inert atmosphere . These structural and handling characteristics define its utility as a critical intermediate in the synthesis of quinclorac, a commercially significant herbicide .

Why 3,7-Dichloro-8-(dichloromethyl)quinoline Cannot Be Substituted by Similar Quinoline Intermediates


In the context of herbicide intermediate procurement, simple in-class substitution based on the quinoline scaffold is demonstrably unreliable. The reactivity of the 8-position substituent is a critical determinant of downstream synthetic utility. For example, the 8-dichloromethyl (-CHCl₂) group in the target compound exhibits markedly different stability and reaction pathways compared to the 8-chloromethyl (-CH₂Cl) group in its direct analog, 3,7-dichloro-8-(chloromethyl)quinoline (CAS 84086-96-4) . Furthermore, positional isomerism on the quinoline ring significantly alters the outcome of subsequent transformations; the 3,7-dichloro substitution pattern is essential for achieving the desired biological activity in the final herbicide product, quinclorac, whereas the 3,6-dichloro isomer (CAS 84087-44-5) leads to a different profile [1]. Consequently, relying on a closely related analog without explicit experimental validation introduces substantial risk of synthetic failure or the generation of an inactive final product, making the specific identity of this compound a non-negotiable procurement parameter [2].

Quantitative Differentiation of 3,7-Dichloro-8-(dichloromethyl)quinoline from Structurally Similar Analogs


Melting Point: A Key Purity and Identity Benchmark for 3,7-Dichloro-8-(dichloromethyl)quinoline

The melting point of 3,7-dichloro-8-(dichloromethyl)quinoline provides a definitive, quantitative method to distinguish it from its closest synthetic precursor and common co-product, 3,7-dichloro-8-(chloromethyl)quinoline. The target compound exhibits a higher melting point range of 142–144 °C (lit.), whereas the chloromethyl analog melts at a lower temperature of 129 °C [1]. This 13–15 °C difference in melting point is a critical quality control (QC) parameter for confirming the identity and purity of the intermediate before it proceeds to the oxidation step in quinclorac synthesis .

Pesticide Intermediate Quality Control Quinclorac Synthesis

Reactivity of the 8-Dichloromethyl Group: A Comparative Advantage for Controlled Oxidation

The 8-dichloromethyl group (-CHCl₂) in the target compound confers a distinct reactivity profile compared to the 8-chloromethyl group (-CH₂Cl) in 3,7-dichloro-8-(chloromethyl)quinoline. While direct kinetic data for this specific pair is not available, a well-established class-level inference from analogous quinoline derivatives demonstrates that dichloromethyl substituents exhibit nucleophilic substitution rates approximately 10 times faster than their chloromethyl counterparts under comparable conditions . This enhanced electrophilicity is crucial for the efficient and controlled oxidation to the 8-carboxylic acid group required for the final herbicide, quinclorac, as documented in patents covering this synthetic route [1].

Synthetic Chemistry Reaction Kinetics Intermediate Stability

Positional Isomerism: Critical Impact on Herbicidal Efficacy

The specific 3,7-dichloro substitution pattern on the quinoline ring is a critical determinant of the herbicidal activity of the final product, quinclorac. While the target compound, 3,7-dichloro-8-(dichloromethyl)quinoline, is an intermediate, its substitution pattern is directly translated to the active ingredient. The 3,6-dichloro positional isomer (CAS 84087-44-5) yields a different final product with a distinct herbicidal profile that is not functionally equivalent to quinclorac [1]. This difference is a direct consequence of the structure-activity relationship (SAR) where the position of the chlorine atom on the quinoline ring modulates the molecule's interaction with its biological target in plants [2].

Herbicide Structure-Activity Relationship Quinclorac

Stability Profile: Critical Handling and Storage Specifications

3,7-Dichloro-8-(dichloromethyl)quinoline has a documented stability profile that is a critical factor in procurement and logistics. The compound is hygroscopic and is explicitly noted to be unstable in methanol . The recommended storage condition is -20°C under an inert atmosphere . While a direct, head-to-head quantitative comparison of degradation rates with its chloromethyl analog is not available in the public literature, the explicit warning against methanol use is a key differentiator. Many common laboratory solvents and conditions used for handling similar quinoline intermediates may not be suitable, requiring specialized protocols to prevent decomposition and ensure material integrity upon delivery.

Chemical Stability Storage Logistics

Patented Synthetic Pathway Specificity: The Role in Quinclorac Manufacture

The compound is explicitly referenced in foundational patents for the synthesis of quinclorac. Patents US4497651 and US4511393, assigned to BASF Aktiengesellschaft, describe the use of dichloromethyl-substituted quinolines as intermediates in the preparation of herbicidal 8-quinolinecarboxylic acids [1][2]. While these patents cover a class of compounds, the specific identification of 3,7-dichloro-8-(dichloromethyl)quinoline in the literature as a precursor to quinclorac solidifies its role in an established, protected industrial process . This patent linkage provides a strong, verifiable basis for its utility and distinguishes it from non-patented or less characterized analogs.

Process Chemistry Patents Quinclorac

Validated Application Scenarios for 3,7-Dichloro-8-(dichloromethyl)quinoline Based on Quantitative Evidence


Industrial-Scale Synthesis of the Herbicide Quinclorac

This is the primary and best-validated application. 3,7-Dichloro-8-(dichloromethyl)quinoline serves as a key intermediate in the established industrial route to quinclorac (CAS 84087-01-4), a selective herbicide for rice cultivation [1]. The specific 3,7-dichloro substitution pattern, which is preserved in the final product, is essential for the desired herbicidal activity against barnyard grass . The compound's enhanced reactivity at the 8-dichloromethyl group, inferred from class-level kinetic data, facilitates the efficient oxidation step to the 8-carboxylic acid, a critical transformation in the process chemistry . Procurement of this specific intermediate is justified by its documented role in a patented, commercially relevant synthetic pathway [2].

Quality Control and Analytical Reference Standard

Due to its well-defined and distinct melting point of 142–144 °C, the compound can be used as a reference standard in quality control (QC) laboratories for the identification and purity assessment of incoming intermediate batches . This melting point provides a 13–15 °C differentiation from the closely related synthetic co-product, 3,7-dichloro-8-(chloromethyl)quinoline, enabling a simple and definitive QC check [3]. Furthermore, its specific stability profile (hygroscopic, unstable in methanol) mandates defined storage conditions (-20°C, inert atmosphere), which should be part of any rigorous material handling and receiving protocol to ensure material integrity .

Structure-Activity Relationship (SAR) Studies for Quinoline-Based Herbicides

The compound is a valuable tool for SAR studies aimed at optimizing quinoline-based herbicides. The 3,7-dichloro pattern, in contrast to the 3,6-dichloro isomer (CAS 84087-44-5), leads to a final product with a distinct biological profile, as evidenced by the specific weed control spectrum of quinclorac [4][5]. Researchers can use this intermediate to synthesize and test novel quinoline-8-carboxylic acid derivatives, systematically varying the substitution pattern to explore its effect on herbicidal potency, selectivity, and crop safety. The established synthetic accessibility from 7-chloro-8-methylquinoline via chlorination further supports its use as a starting material in medicinal and agrochemical chemistry .

Process Development and Optimization for Chloromethyl Oxidation

The presence of the 8-dichloromethyl group, with its inferred ~10-fold increase in nucleophilic substitution reactivity compared to a chloromethyl group, makes this compound an ideal substrate for studying and optimizing oxidation reactions under industrial conditions . Process chemists can use this intermediate to investigate catalyst efficiency, reaction kinetics, and yield optimization for the conversion of the -CHCl₂ moiety to a carboxylic acid. The compound's documented instability in methanol also presents a specific challenge that must be addressed in solvent selection and process design, making it a relevant model system for developing robust, scalable chemical processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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